molecular formula C18H13BrN2OS B2619081 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865181-47-1

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Katalognummer: B2619081
CAS-Nummer: 865181-47-1
Molekulargewicht: 385.28
InChI-Schlüssel: QCRILFISOVXKDS-ZZEZOPTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(6-Bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a benzothiazole-derived compound featuring a bromo substituent at the 6-position, a propargyl group at the 3-position, and a phenylacetamide moiety. This compound’s hybrid structure combines electrophilic (bromo), π-conjugated (benzothiazole), and hydrogen-bonding (acetamide) motifs, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or anticancer agent .

Eigenschaften

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS/c1-2-10-21-15-9-8-14(19)12-16(15)23-18(21)20-17(22)11-13-6-4-3-5-7-13/h1,3-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRILFISOVXKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a synthetic compound characterized by its complex structure that integrates elements of thiazole and chromene. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H15BrN2O3SC_{20}H_{15}BrN_{2}O_{3}S, with a molecular weight of approximately 439.28 g/mol. The structural features include:

  • A bromine atom at position 6.
  • A propynyl group at position 3 of the benzo[d]thiazole moiety.
    These elements contribute to its unique reactivity and potential biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies have shown that related benzothiazole derivatives can inhibit the proliferation of cancer cells such as A431, A549, and H1299, with some compounds demonstrating IC50 values below 2 µg/mL .

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameKey FeaturesIC50 (µg/mL)Target Cell Lines
Compound B7Chlorine substituent1.61 ± 1.92A431, A549, H1299
Compound 4iDichlorophenyl group< 2Various cancer lines
Compound 13N-phenylcarboxamide group< 1.98Jurkat, HT-29

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial activity. Studies on thiazole derivatives indicate that they can exhibit strong inhibitory effects against various pathogens. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Pathogen Targeted
Compound 4a0.22Staphylococcus aureus
Compound 5a0.25Staphylococcus epidermidis
Compound 7b-Multiple pathogens

The exact mechanism of action for (Z)-N-(6-bromo-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide remains largely unexplored; however, structural similarities with other cytotoxic compounds suggest potential interactions with cellular pathways involved in apoptosis and cell cycle regulation. It is hypothesized that the compound may inhibit key enzymes or receptors involved in these processes, leading to increased cell death in cancerous cells .

Case Studies

Several case studies have highlighted the biological efficacy of benzothiazole derivatives:

  • Case Study on Compound B7 : This compound was found to significantly reduce IL-6 and TNF-α levels while promoting apoptosis in cancer cells at concentrations ranging from 1 to 4 µM.
  • Synergistic Effects : Some derivatives have shown synergistic relationships with established antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

Wissenschaftliche Forschungsanwendungen

Chemical Formula

  • Molecular Formula : C18H18BrN3OS
  • Molecular Weight : 396.32 g/mol

Structural Features

FeatureDescription
Bromine Substituent Enhances reactivity and potential biological interactions.
Benzothiazole Core Known for diverse biological properties, including antimicrobial and anticancer activities.
Phenylacetamide Group Imparts additional pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures to (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapeutics.

Case Study: Cytotoxicity Assays

A study assessed the cytotoxic effects of related benzothiazole derivatives on human cancer cell lines, revealing IC50 values that indicate effective concentrations for inducing cell death. The results suggested that the compound could potentially act as a chemotherapeutic agent.

Antimicrobial Properties

The presence of the benzothiazole moiety is associated with antimicrobial activity against a range of pathogens. This compound has been investigated for its effectiveness against bacterial strains, highlighting its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effects
Anticancer ActivityInduction of apoptosis in tumor cells
Antimicrobial Activity Effective against various bacterial strains

Research Findings

Recent studies have focused on elucidating the pathways through which this compound induces its effects:

Mechanistic Studies

Research has detailed pathways including:

  • Apoptosis Induction : Evidence suggests that the compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Similar compounds have shown the ability to halt cell division, preventing tumor growth.

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.
  • Combination Therapies : Assessing the potential of this compound in combination with existing anticancer or antimicrobial agents to enhance therapeutic efficacy.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 6 of the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under optimized conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C, 12 h)Aryl/heteroaryl-substituted derivatives65–78%
Thiol SubstitutionThiols, DIPEA, DCM (RT, 1 h)Thioether-linked analogs53–94%

The bromine’s reactivity is enhanced by electron-withdrawing effects from the adjacent thiazole nitrogen and acetamide group, facilitating bond polarization.

Alkyne Functionalization via Cycloaddition

The prop-2-yn-1-yl group participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form triazole derivatives:

SubstrateConditionsProductApplication
Azide derivativesCuSO₄, sodium ascorbate, H₂O/EtOH1,2,3-Triazole-linked hybridsAntimicrobial agents

This reaction is critical for generating bioactive hybrids, as triazole moieties enhance binding to biological targets .

Imine Reactivity and Condensation

The benzothiazol-2(3H)-ylideneimine group undergoes condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases. For example:

Reaction :

Compound+RCHONH4OAc, EtOH, refluxSchiff base derivatives\text{Compound} + \text{RCHO} \xrightarrow{\text{NH}_4\text{OAc, EtOH, reflux}} \text{Schiff base derivatives}

Key structural modifications via this route improve π-stacking interactions, as confirmed by X-ray crystallography .

Biological Interactions Mediated by the Thiazole Core

The benzothiazole scaffold interacts with enzymes such as glucosamine-6-phosphate synthase (GlcN-6-P synthase), as demonstrated by docking studies . Derivatives exhibit:

  • Antimicrobial Activity : MIC values of 1.95–15.62 μg/mL against Micrococcus luteus and Bacillus spp

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

  • Structural Advantages : The target’s propargyl group offers modularity for further functionalization, unlike nitro or triazole derivatives .
  • Limitations: No direct biological data exist for the target compound; its efficacy must be inferred from analogues.
  • Future Directions : Synthesis optimization (e.g., asymmetric catalysis for Z-configuration) and in vitro kinase profiling are critical next steps.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or Schiff base formation . For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, t-BuOH/H₂O solvent system) is effective for analogous benzothiazole derivatives. Key steps include:

  • Using Cu(OAc)₂ (10 mol%) as a catalyst .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) .
  • Purification via recrystallization (ethanol) to isolate the product .
    • Optimization strategies: Vary catalyst loading, solvent ratios, or reaction times (6–8 hours) to improve yield.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and stereochemistry?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C=N imine stretch near 1590–1601 cm⁻¹) .
  • ¹H/¹³C NMR : In DMSO-d₆, the Z-configuration is inferred from deshielded imine protons (δ 10.7–11.0 ppm) and coupling patterns. For example, aromatic protons in the bromobenzothiazole ring appear as multiplets (δ 7.2–8.6 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning Z/E isomerism in similar Schiff base derivatives?

  • Methodological Answer : Contradictions may arise from dynamic equilibria or solvent effects. Strategies include:

  • 2D NMR (NOESY/ROESY) : Detects spatial proximities between protons (e.g., imine protons and adjacent substituents) to confirm stereochemistry .
  • Variable-Temperature NMR : Reduces signal broadening caused by tautomerism or slow interconversion .
  • X-ray Crystallography : Provides definitive structural assignment, though challenging for labile compounds.

Q. What computational approaches predict the electronic effects of bromo and propynyl substituents on reactivity?

  • Methodological Answer :

  • DFT Calculations (e.g., B3LYP/6-31G*): Model electron distribution to highlight the bromo group’s electron-withdrawing effect (ortho/para-directing) and the propynyl group’s π-acidity.
  • Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity sites by comparing HOMO-LUMO gaps. For example, the benzo[d]thiazole core’s electron-deficient nature enhances electrophilic attack at the imine nitrogen .

Q. What in vitro assays evaluate the bioactivity of this compound, given its structural features?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with kinase or protease targets using fluorescence-based or colorimetric readouts. The benzothiazole core may act as a pharmacophore .
  • DNA Binding Studies : Fluorescence polarization or UV-vis titration assesses intercalation with G-quadruplexes, leveraging the bromo group’s planar geometry .
  • Cytotoxicity Screening (MTT Assay) : Quantifies antiproliferative effects in cancer cell lines, as demonstrated for thiadiazole-acetamide analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.